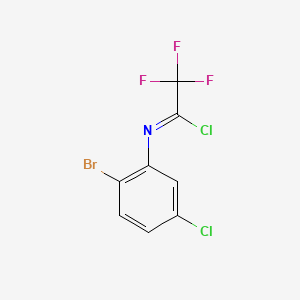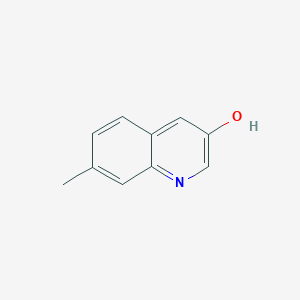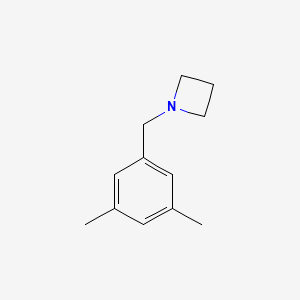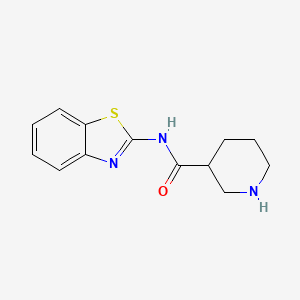![molecular formula C28H29BrFN7O2 B13689828 8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)
8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core, substituted with bromine, fluorophenoxy, and azetidinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
The synthesis of 8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrido[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrido[4,3-d]pyrimidine ring system.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a fluorophenol derivative with the appropriate intermediate.
Introduction of the azetidinyl group: The azetidinyl group is introduced through a nucleophilic substitution reaction using an azetidine derivative.
Final coupling reactions: The final steps involve coupling reactions to attach the remaining functional groups, followed by purification to obtain the desired compound in high purity.
化学反応の分析
8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.
科学的研究の応用
8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with biological targets and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Brominated compounds: Compounds with bromine atoms in their structure, which may exhibit similar reactivity and properties.
Fluorophenoxy derivatives: Compounds containing the fluorophenoxy group, which may have similar chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties and applications.
特性
分子式 |
C28H29BrFN7O2 |
|---|---|
分子量 |
594.5 g/mol |
IUPAC名 |
8-bromo-4-[4-(3-fluorophenoxy)anilino]-2-[[1-(piperidin-4-ylmethyl)azetidin-3-yl]amino]-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C28H29BrFN7O2/c29-23-13-32-27(38)24-25(23)35-28(34-20-15-37(16-20)14-17-8-10-31-11-9-17)36-26(24)33-19-4-6-21(7-5-19)39-22-3-1-2-18(30)12-22/h1-7,12-13,17,20,31H,8-11,14-16H2,(H,32,38)(H2,33,34,35,36) |
InChIキー |
SZNBVCMHZLVGIO-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CN2CC(C2)NC3=NC4=C(C(=O)NC=C4Br)C(=N3)NC5=CC=C(C=C5)OC6=CC(=CC=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)











